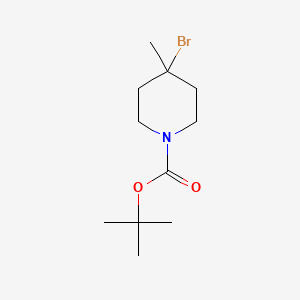
tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate (TBBMPC) is an organic compound belonging to the class of piperidine carboxylates. It is a colorless, crystalline solid with a melting point of 73°C and a boiling point of 107°C. TBBMPC is widely used in various scientific fields including organic synthesis, medicinal chemistry, and biochemistry. It is also used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
Tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate is an organic compound that acts as a catalyst for various chemical reactions. It is believed to act by forming a complex with the reactants, which facilitates the reaction. The complex is believed to be stabilized by hydrogen bonding and other interactions between the this compound and the reactants. The complex then undergoes a series of chemical reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to possess antimicrobial activity against certain bacteria and fungi. In addition, this compound has been shown to possess anti-inflammatory activity and to have an inhibitory effect on the activity of certain enzymes. Furthermore, this compound has been shown to possess antioxidant activity and to be a potential inhibitor of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. It is also soluble in a wide range of organic solvents and can be used as a catalyst for a variety of chemical reactions. However, this compound has some limitations. It is sensitive to light and air, and it is not very soluble in water. In addition, this compound can be difficult to purify and can be toxic if not handled properly.
Orientations Futures
There are numerous potential future directions for research involving tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate. This compound could be further studied for its potential applications in medicinal chemistry, such as the development of new drugs and treatments for various diseases. It could also be further studied for its potential applications in biochemistry, such as in the synthesis of new biomolecules or in the regulation of biochemical pathways. In addition, this compound could be further studied for its potential applications in organic synthesis, such as in the development of new catalysts or reagents. Finally, this compound could be further studied for its potential applications in agrochemicals, such as in the development of new pesticides and herbicides.
Méthodes De Synthèse
Tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate can be synthesized by a two-step process. In the first step, 4-bromo-4-methylpiperidine-1-carboxylic acid is reacted with tert-butyl bromide in the presence of a base such as potassium carbonate in an organic solvent such as dimethylformamide (DMF). The reaction yields this compound as the product. In the second step, the product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate has been used in numerous scientific studies. It has been used as a catalyst for the synthesis of various organic compounds such as amides, lactams, and lactones. It has also been used as a reagent for the synthesis of heterocyclic compounds, including pyrrolidines, piperidines, and imidazolines. In addition, this compound has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Propriétés
IUPAC Name |
tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQSGHQYNWLZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





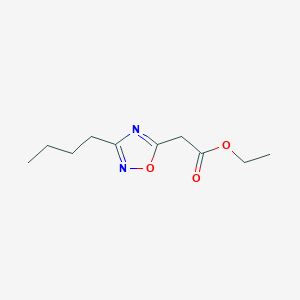
![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)
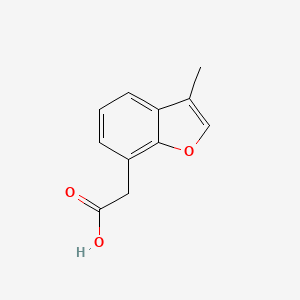
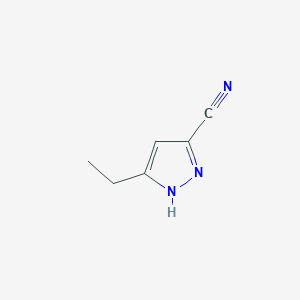


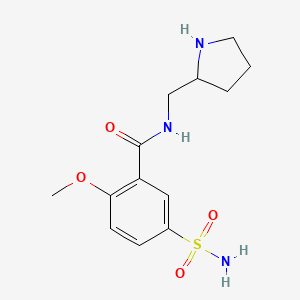
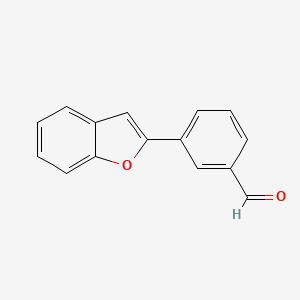
![3,5-dimethyl 2,6-bis[2-(dimethylamino)ethyl]-1-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride](/img/structure/B6617507.png)